molecular formula C19H22ClNO4 B000650 Naloxone hydrochloride CAS No. 357-08-4

Naloxone hydrochloride

Numéro de catalogue B000650
Numéro CAS: 357-08-4
Poids moléculaire: 363.8 g/mol
Clé InChI: RGPDIGOSVORSAK-STHHAXOLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of naloxone hydrochloride involves complex chemical processes. A notable study in the series of morphinans detailed the preparation of (+)-naloxone from (+)-7-bromodihydrocodeinone dimethyl ketal, achieving a final product through eight steps and excluding enantiomeric contamination, resulting in a compound with minimal activity compared to its (-)-enantiomer (Iijima et al., 1978).

Molecular Structure Analysis

The molecular structure of naloxone hydrochloride, as determined through high-resolution laboratory X-ray powder diffraction, reveals that it crystallizes in the orthorhombic space group with specific lattice parameters. Its crystal structure forms one-dimensional chains via hydrogen bonds, showcasing its complex molecular architecture (Sugimoto et al., 2007).

Chemical Reactions and Properties

Naloxone hydrochloride's chemical properties, particularly its reactivity as an opioid antagonist, are central to its utility in scientific and medical contexts. It has been shown to reverse the effects of opioids without producing agonist effects, making it a unique and valuable chemical for various applications, including the management of opioid overdose and its use in research on opioid receptors and their antagonists (Evans et al., 1973).

Applications De Recherche Scientifique

Treatment of Opioid Overdose

  • Scientific Field : Clinical Pharmacology .
  • Application Summary : Naloxone hydrochloride is a World Health Organization (WHO)-listed essential medicine and is the first choice for treating the respiratory depression of opioids, also by lay-people witnessing an opioid overdose . It acts by competitive displacement of opioid agonists at the μ-opioid receptor (MOR) .
  • Methods of Application : Major routes for administration are intravenous, intramuscular, and intranasal . The initial doses are usually 0.4–2 mg . Nasal bioavailability is about 50% .
  • Results or Outcomes : Naloxone is a safe and effective drug in opioid overdose . Its efficacy is lower in opioids that dissociate slowly from the μ-opioid receptors (MOR), such as buprenorphine and carfentanil . There are large intraindividual variations in its pharmacokinetics .

Treatment of Fentanyl and Fentanyl Analogs Overdose

  • Scientific Field : Psychopharmacology .
  • Application Summary : Naloxone is the primary opioid overdose reversal agent, but concern has been raised that naloxone is not efficacious against the pervasive illicit high potency opioids (i.e., fentanyl and fentanyl analogs) .
  • Methods of Application : The treatment of fentanyl/fentanyl analog overdose is a central concern due to the rapidity of overdose onset and the narrow window for treatment .
  • Results or Outcomes : The current literature provides limited evidence to suggest that naloxone is ineffective against fentanyl or fentanyl analog overdose . Rather, a central concern for treating fentanyl/fentanyl analog overdose is the rapidity of overdose onset and the narrow window for treatment .

Development of Faster-Acting, Dry Powder-Based, Naloxone Intranasal Formulation

  • Scientific Field : Pharmaceutical Research .
  • Application Summary : A novel faster-acting, dry powder-based, naloxone intranasal formulation for opioid overdose has been developed .
  • Methods of Application : The details of the methods of application or experimental procedures are not available in the source .
  • Results or Outcomes : The results or outcomes of this research are not available in the source .

Naloxone-based Interventions to Reduce Overdose Deaths

  • Scientific Field : Public Health .
  • Methods of Application : This realist review aims to identify a theory of how naloxone works based on the contexts and mechanisms that contribute to the success of the intervention for improved outcomes .
  • Results or Outcomes : The findings provide theoretically informed guidance regarding the harm reduction contexts that are essential for the successful implementation of naloxone-based interventions . Peer-to-peer models of training are helpful as it reinforces social identity and successful skills transfer between bystanders .

Engineering Quick- and Long-acting Naloxone Delivery Systems

  • Scientific Field : Pharmaceutical Engineering .
  • Application Summary : A research paper published in 2021 discusses the engineering of quick- and long-acting naloxone delivery systems for treating opioid overdose .
  • Methods of Application : The details of the methods of application or experimental procedures are not available in the source .
  • Results or Outcomes : The results or outcomes of this research are not available in the source .

Treatment of Opioid Withdrawal Symptoms

  • Scientific Field : Clinical Pharmacology .
  • Application Summary : Naloxone is often used in clinical settings to treat symptoms of opioid withdrawal . It works by blocking the effects of opioids, thereby reducing the severity of withdrawal symptoms .
  • Methods of Application : Naloxone can be administered via intravenous, intramuscular, or intranasal routes . The dosage and frequency of administration depend on the severity of the withdrawal symptoms .

Naloxone Reversal Dependent on Several Factors

  • Scientific Field : Clinical Pharmacokinetics .
  • Application Summary : Naloxone reversal is dependent on several factors: the dose of naloxone administered and its elimination half-life, the k off value of the opioid that requires reversal, naloxone’s potency in dissociating the opioid from the MOR (dependent on K D) .
  • Methods of Application : The details of the methods of application or experimental procedures are not available in the source .
  • Results or Outcomes : The results or outcomes of this research are not available in the source .

Prehospital Naloxone Administration

  • Scientific Field : Emergency Medicine .
  • Application Summary : A study was conducted to understand what influences the choice of dose and route of administration for prehospital naloxone administration .
  • Methods of Application : The details of the methods of application or experimental procedures are not available in the source .
  • Results or Outcomes : The results or outcomes of this research are not available in the source .

Treatment of Opioid Overdose: Current Approaches and Recent Advances

  • Scientific Field : Psychopharmacology .
  • Application Summary : This narrative review provides a brief overview of naloxone, including its history and pharmacology, and the evidence regarding naloxone efficacy against fentanyl and fentanyl analogs . It also highlights current advances in overdose treatments and technologies that have been tested in humans .
  • Methods of Application : The details of the methods of application or experimental procedures are not available in the source .
  • Results or Outcomes : The current literature provides limited evidence to suggest that naloxone is ineffective against fentanyl or fentanyl analog overdose . Rather a central concern for treating fentanyl/fentanyl analog overdose is the rapidity of overdose onset and the narrow window for treatment .

Propriétés

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,14,17,21,23H,1,5-10H2;1H/t14-,17+,18+,19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPDIGOSVORSAK-STHHAXOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

465-65-6 (Parent)
Record name Naloxone hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70957097
Record name Naloxone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532915
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Naloxone hydrochloride

CAS RN

357-08-4
Record name Naloxone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=357-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naloxone hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naloxone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5α)-17-allyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.011
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NALOXONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F850569PQR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naloxone hydrochloride
Reactant of Route 2
Naloxone hydrochloride
Reactant of Route 3
Naloxone hydrochloride
Reactant of Route 4
Naloxone hydrochloride
Reactant of Route 5
Naloxone hydrochloride
Reactant of Route 6
Reactant of Route 6
Naloxone hydrochloride

Citations

For This Compound
11,600
Citations
M Doe-Simkins, AY Walley… - American journal of …, 2009 - ajph.aphapublications.org
Administering naloxone hydrochloride (naloxone) during an opioid overdose reverses the overdose and can prevent death. Although typically delivered via intramuscular or intravenous …
Number of citations: 296 ajph.aphapublications.org
MMA Hassan, ME Mohamed, MS Mian - Analytical Profiles of Drug …, 1985 - Elsevier
Publisher Summary This chapter discusses the physical properties, synthesis, stability, pharmacokinetics and metabolism, and analytical methods of naloxone hydrochloride. The …
Number of citations: 1 www.sciencedirect.com
PM Goodrich - AANA journal, 1990 - europepmc.org
… Naloxone hydrochloride is a widely used opioid antagonist. … antagonists, such as naloxone hydrochloride, reverses the … will find that titrating naloxone hydrochloride in small doses (…
Number of citations: 24 europepmc.org
JE Bernstein, RM Swift, K Soltani… - Journal of Investigative …, 1982 - search.ebscohost.com
… Pretreatment of normal subjects with naloxone hydrochloride resulted in diminution or abolition of histamine-provoked itch. These results suggest an important role for central opioid …
Number of citations: 104 search.ebscohost.com
A Mostafavi, G Abedi, A Jamshidi, D Afzali, M Talebi - Talanta, 2009 - Elsevier
… of buprenorphine hydrochloride, naloxone hydrochloride dihydrate and its major impurity, … –100 μg mL −1 for naloxone hydrochloride dihydrate and noroxymorphone. The recoveries …
Number of citations: 40 www.sciencedirect.com
A Zaks, T Jones, M Fink, AM Freedman - JAMA, 1971 - jamanetwork.com
… The duration of action of naloxone hydrochloride, a narcotic antagonist, was extended by increasing doses in nine male volunteers. Blockade against intravenously administered heroin …
Number of citations: 122 jamanetwork.com
LL Michaelis, PR Hickey, TA Clark, WM Dixon - The Annals of thoracic …, 1974 - Elsevier
… and fibrillation have followed the injection of naloxone hydrochloride (Narcan) that had been … Naloxone hydrochloride should be used with caution in patients with cardiac irritability. …
Number of citations: 144 www.sciencedirect.com
A Jurand - Teratology, 1985 - Wiley Online Library
… of the antagonist naloxone hydrochloride applied 30 minutes … of the opiates by naloxone hydrochloride reported here is based on … with an opiate antagonist, naloxone hydrochloride. …
Number of citations: 25 onlinelibrary.wiley.com
RL Sime, R Forehand, RJ Sime - Acta Crystallographica Section B …, 1975 - scripts.iucr.org
… Naloxone hydrochloride dihydrate forms colourless sturdy square prisms. The crystal used for intensity measurements was about 0.3 mm on edge. Systematic extinctions and …
Number of citations: 23 scripts.iucr.org
BM Wahler, P Lerche, CHR Pereira… - American journal of …, 2019 - Am Vet Med Assoc
OBJECTIVE To evaluate the pharmacokinetics and pharmacodynamics of naloxone hydrochloride in dogs following intranasal (IN) and IV administration. ANIMALS 6 healthy adult …
Number of citations: 11 avmajournals.avma.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.